Description: The papers also discuss the synthesis and applications of other organic compounds. For example, a paper describes the synthesis and application of monoazo acid dyes based on 3-[(2-methyl-6-ethoxy-4 quinolinyl) amino] phenol for use in textile dyeing. []
Synthesis Analysis: The synthesis of the dyes involved the diazotization of various aromatic amines followed by coupling with 3-[(2-methyl-6-ethoxy-4 quinolinyl) amino] phenol. []
Applications: The dyes were tested for their colorfastness properties, including wash fastness and light fastness. []
Compound Description: Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate is a low molecular weight polyethylene glycol (PEG) derivative. It was investigated for its use in size-exclusion chromatography []. The study demonstrated a rapid and sensitive method for detecting low molecular weight PEG derivatives, highlighting the compound's relevance in analytical chemistry.
Compound Description: This cyclic ether monomer is synthesized from 3-hydroxymethyl-3′-methyloxetane tosylate and triethylene glycol []. It serves as a precursor for the synthesis of hyperbranched polyether (PHEMO) through cationic ring-opening polymerization.
3-(2-Cyanoethoxy)methyl-3′-methyloxetane (COX)
Compound Description: This oxetane-derived monomer is prepared by reacting 3-hydroxymethyl-3′-methyloxetane with acrylonitrile [, ]. This compound is utilized in homo- and co-polymerization reactions with another oxetane monomer, MTOX, to produce copolymers with potential applications as polymer electrolytes in lithium-ion batteries [, ].
Compound Description: This oxetane-derived monomer is prepared from 3-hydroxymethyl-3′-methyloxetane and triethylene glycol monomethyl ether [, ]. This monomer is used, along with COX, to create homo- and copolymers through cationic ring-opening polymerization [, ]. These polymers, particularly the homopolymer of MTOX, exhibit promising properties as potential polymer electrolytes for lithium-ion batteries due to their favorable ion conductivity [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Puquitinib is an orally available selective inhibitor of the delta form of phosphatidylinositol 3-kinase (PI3-kinase subunit delta; PI3K-delta; PI3Kdelta), with potential antineoplastic activity. Upon oral administration, puquitinib selectively binds to the ATP-binding pocket of PI3K-delta and prevents the activation of the PI3K/AKT signaling pathway. This decreases proliferation of and induces cell death in PI3K-delta over-expressing tumor cells. PI3K-delta also plays a key role in the B-cell receptor (BCR) signaling pathway and the proliferation of certain hematologic cancer cells. The targeted inhibition of PI3K-delta is designed to preserve PI3K signaling in normal, non-neoplastic cells, thereby minimizing serious side effects.
XAP044 is an antagonist of the metabotropic glutamate (mGlu) receptor 7 (mGluR7), inhibiting lateral amygdala long term potentiation in brain slices from wild-type mice with an IC50 value of 88 nM. This effect is absent in mGluR7-deficient mice. XAP044 demonstrates good brain penetrance, producing wide spectrum anti-stress and antidepressant- and anxiolytic-like efficacy in rodent behavioral tests. XAP044 is a potent and selective mGlu7 antagonist (IC50 = 88 nM). It inhibits lateral amygdala long term potentiation (LTP) in brain slices from wild type mice. XAP044 displays no effects on the LTP of mGlu7 deficient mice.
XCT0135908 is a RXR agonist. XCT0135908 showed selectivity for RXR−Nurr1 over a broad range of other RXR dimerization partners but with rather low potency. XCT0135908 yielded promising results in a rat neuron PD model. Note: Sci-Finder registered this compound as XCT 0315908.
Potent and selective blocker of KCNQ voltage-gated potassium channels. Blocks M current. (IC50 values are 0.98 μM (M-current), 0.71 μM (KCNQ 2), 0.75 μM (KCNQX 1), >100 μM (Kv1.2) and >43 μM (Kv4.3). Potent pulmonary vasoconstrictor. Cognitive enhancer following oral administration in vivo. The KCNQ potassium channels are neuronal modulators which combine with other KQT or KCNE channels to form heteromultimers. XE 991 is a blocker of KCNQ channels that potently inhibits KCNQ1 and 2 homomeric channels (IC50 = 0.75 and 0.71 µM, respectively) as well as KCNQ2+3 heteromultimers (IC50 = 0.6 µM). It much less effectively blocks eag, erg, and elk channels. The effectiveness of XE 991 against KCNQ channels depends on partners or accessory proteins. Through these actions, XE 991 enhances acetylcholine release from rat brain slices (EC50 = 490 nM) and shows good in vivo potency and duration of action, suggesting utility in Alzheimer’s disease therapeutics. While early studies focused on actions in the central nervous system, XE 991 can be used to explore the roles of KCNQ channels in neuronal regulation throughout the body. XE991, also known as LS190926, is a potent and selective blocker of KCNQ voltage-gated potassium channels. XE991 blocks KCNQ2+3/M-currents (IC50 = 0.6-0.98 μM) and KCNQ1 homomeric channels (IC50 = 0.75 μM) but is less potent against KCNQ1/minK channels (IC50 = 11.1 μM).